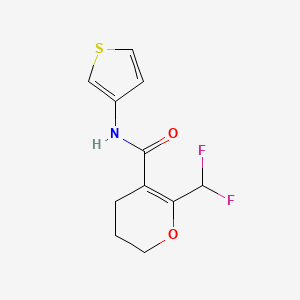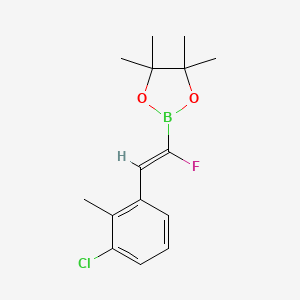![molecular formula C11H14BrFOZn B14891394 4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the sec-butoxy group and the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLZINC BROMIDE typically involves the reaction of 4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROBENZYL BROMIDE with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include mild heating to facilitate the formation of the organozinc compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors equipped with efficient stirring and temperature control systems are used to maintain consistent reaction conditions. The product is then purified through techniques such as distillation or crystallization to achieve the desired concentration of 0.25 M in THF.
化学反应分析
Types of Reactions
4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound.
科学研究应用
4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism by which 4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The sec-butoxy group and fluorine atom on the phenyl ring influence the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.
相似化合物的比较
Similar Compounds
(4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide: This compound is similar in structure but contains a magnesium atom instead of zinc.
4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLMAGNESIUM BROMIDE: Another similar compound with magnesium instead of zinc.
Uniqueness
4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLZINC BROMIDE is unique due to its zinc atom, which provides different reactivity and selectivity compared to its magnesium counterparts. The presence of the sec-butoxy group and fluorine atom further enhances its utility in specific chemical transformations.
属性
分子式 |
C11H14BrFOZn |
|---|---|
分子量 |
326.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(butan-2-yloxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;;/h4,6-7,9H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
DYNBUXFOEJBCFW-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)OCC1=C(C=[C-]C=C1)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


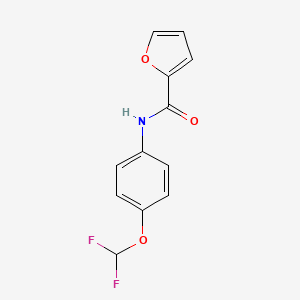
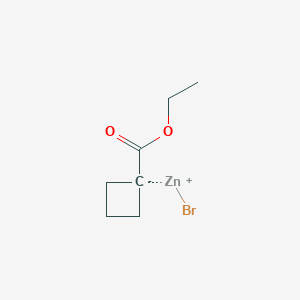
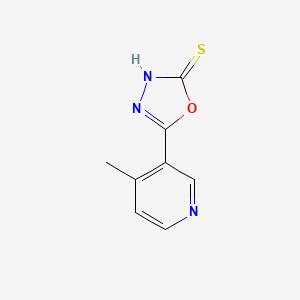
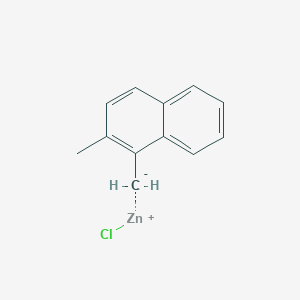

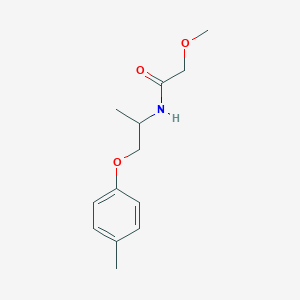
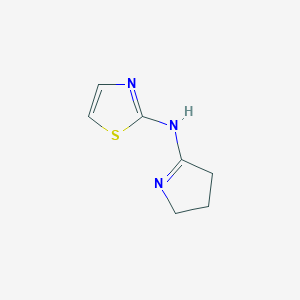
![5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)
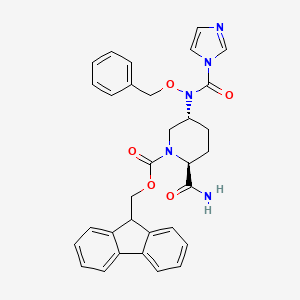
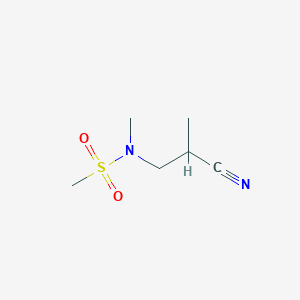
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)
